1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in organic chemistry and medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
This compound can be synthesized through various chemical reactions, particularly utilizing methods like the Vilsmeier-Haack reaction, which allows for the formylation of pyrazole derivatives. The synthesis of 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been documented in several scientific studies and articles, highlighting its relevance in chemical research.
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is classified as:
The synthesis of 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. A common approach involves the Vilsmeier-Haack reaction, where 4-bromobenzylhydrazine is reacted with an appropriate aldehyde or ketone under acidic conditions.
The molecular structure of 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde features:
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions typical for aldehydes and pyrazoles, including:
Technical details regarding these reactions often involve monitoring by Thin Layer Chromatography (TLC) and purification through recrystallization methods .
The mechanism of action for compounds like 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde often involves their interaction with biological targets such as enzymes or receptors.
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in drug discovery and development .
Pyrazole, a five-membered diazole heterocycle featuring two adjacent nitrogen atoms (N1 "pyrrole-like" and N2 "pyridine-like"), represents a privileged scaffold in medicinal chemistry due to its aromatic character, structural versatility, prototropic tautomerism, and diverse bioactivity profiles [3] [6] [8]. This nucleus exhibits significant π-excess character, directing electrophilic substitutions to position 4 and nucleophilic attacks to positions 3 or 5, facilitating targeted synthetic modifications [6]. Its presence in natural products like β-(1-pyrazolyl)alanine from watermelon seeds is rare, making synthetic pyrazole derivatives paramount for drug discovery [8].
Pyrazole derivatives constitute a cornerstone of modern pharmaceuticals, with numerous FDA-approved drugs spanning therapeutic areas:
Table 1: Clinically Significant Pyrazole-Containing Drugs
Drug Name | Therapeutic Category | Primary Target/Mechanism | Key Structural Features |
---|---|---|---|
Ibrutinib | Anticancer (Lymphoma) | Bruton's Tyrosine Kinase (BTK) Inhibitor | 1H-Pyrazolo[3,4-d]pyrimidine core |
Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibitor | 1,5-Diarylpyrazole (Sulfonamide) |
Sildenafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor | 1-Methyl-3-propylpyrazole |
Lenacapavir | Antiviral (HIV) | HIV Capsid Inhibitor | Dihydropyrazole carboxamide |
Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist | 1,5-Diarylpyrazole (Piperidine) |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 Tyrosine Kinase Inhibitor | 3-Pyridylpyrazole core |
The scaffold's success stems from its ability to engage in diverse binding interactions (hydrogen bonding, π-π stacking, hydrophobic contacts) and favorable pharmacokinetic properties achievable through strategic substitutions [3] [6] [8].
Halogen atoms, particularly bromine, are crucial pharmacophores in drug design. The introduction of a bromine atom onto aromatic rings, such as the 4-bromobenzyl group, imparts several key advantages:
Hybridization involves conjugating the pyrazole core with other pharmacophoric fragments to create novel chemical entities with potentially synergistic or multi-target activities. Key strategies relevant to 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde include:
Table 2: Hybridization Strategy Impact on 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Position | Group | Key Properties/Contributions | Potential Biological Impact |
---|---|---|---|
N1 | 4-Bromobenzyl | - Enhanced lipophilicity (↑ LogP) - Halogen bonding capability (Br) - Metabolic stability (blocking) - Steric bulk | - Improved membrane permeability - Increased binding affinity/selectivity - Prolonged half-life - Modulation of target engagement |
C3 | Phenyl | - Planar hydrophobic surface - Potential for π-π stacking - Increased rigidity | - Enhanced interaction with hydrophobic pockets - Improved target affinity |
C4 | Carbaldehyde (CHO) | - Highly reactive synthetic handle - H-bond acceptor capability - Potential electrophile | - Versatility for derivatization - Direct involvement in H-bonding - Potential reversible covalent inhibition |
This specific hybridization – N1-(4-bromobenzyl), C3-phenyl, C4-carbaldehyde – creates a multifunctional scaffold (Molecular Formula: C₁₇H₁₃BrN₂O, MW: 341.20 g/mol, CAS: 514801-11-7) with significant potential for generating pharmacologically active molecules. Its physicochemical properties (moderate MW, calculated LogP, presence of H-bond acceptor/donor sites) align well with drug-likeness criteria, making it a valuable intermediate for developing novel therapeutics targeting inflammation, cancer, or infection [4] [5] [7].
Table 3: Key Physicochemical Data for 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Property | Value/Description | Source/Reference |
---|---|---|
Systematic Name | 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | [1] [7] |
CAS Number | 514801-11-7 | [5] [7] [9] |
Molecular Formula | C₁₇H₁₃BrN₂O | [1] [4] [5] |
Molecular Weight | 341.20 g/mol | [1] [4] [5] |
Canonical SMILES | O=CC1=CN(CC2=CC=C(Br)C=C2)N=C1C3=CC=CC=C3 | [5] [7] [9] |
InChI Key | GCYALQIJKANHDI-UHFFFAOYSA-N | [5] [7] |
Predicted Boiling Point | 519.1 ± 50.0 °C | [7] |
Predicted Density | 1.38 ± 0.1 g/cm³ | [7] |
Predicted pKa | -0.66 ± 0.10 | [7] |
Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1